molecular formula C10H12Br2O B2541113 4-Bromo-1-(bromomethyl)-2-propoxybenzene CAS No. 1160431-15-1

4-Bromo-1-(bromomethyl)-2-propoxybenzene

Cat. No.: B2541113
CAS No.: 1160431-15-1
M. Wt: 308.013
InChI Key: UAMWXYVWWCGNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(bromomethyl)-2-propoxybenzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, featuring bromine atoms and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(bromomethyl)-2-propoxybenzene typically involves the bromination of 1-(bromomethyl)-2-propoxybenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(bromomethyl)-2-propoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.

    Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated compounds.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of 4-hydroxy-1-(bromomethyl)-2-propoxybenzene or 4-amino-1-(bromomethyl)-2-propoxybenzene.

    Oxidation: Formation of 4-bromo-1-(bromomethyl)-2-propoxyphenol or 4-bromo-1-(bromomethyl)-2-propoxyquinone.

    Reduction: Formation of 1-(bromomethyl)-2-propoxybenzene.

Scientific Research Applications

4-Bromo-1-(bromomethyl)-2-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(bromomethyl)-2-propoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and propoxy group can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-1-(bromomethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a propoxy group.

    4-Bromo-1-(bromomethyl)-2-butoxybenzene: Similar structure but with a butoxy group instead of a propoxy group.

    4-Bromo-1-(bromomethyl)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 4-Bromo-1-(bromomethyl)-2-propoxybenzene is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other brominated benzene derivatives and suitable for specific applications where the propoxy group plays a crucial role.

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c1-2-5-13-10-6-9(12)4-3-8(10)7-11/h3-4,6H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMWXYVWWCGNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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